Methanone, cyclobutylidene-

Catalog No.
S15184965
CAS No.
59078-45-4
M.F
C5H6O
M. Wt
82.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanone, cyclobutylidene-

CAS Number

59078-45-4

Product Name

Methanone, cyclobutylidene-

Molecular Formula

C5H6O

Molecular Weight

82.10 g/mol

InChI

InChI=1S/C5H6O/c6-4-5-2-1-3-5/h1-3H2

InChI Key

KKECPQIBFZWDLC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C=O)C1

Methanone, cyclobutylidene- is a chemical compound characterized by the presence of a cyclobutylidene group attached to a carbonyl (ketone) functional group. This compound is notable for its unique structure, which includes a four-membered carbon ring (cyclobutane) with a double bond that contributes to its reactivity and potential applications in organic synthesis and material science. The molecular formula for methanone, cyclobutylidene- can be represented as C5H8OC_5H_8O, indicating it contains five carbon atoms, eight hydrogen atoms, and one oxygen atom.

Typical of carbonyl compounds and alkenes. These include:

  • Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions can convert methanone, cyclobutylidene- into its reduced forms using hydrogen gas in the presence of a palladium catalyst.
  • Substitution: Nucleophilic substitution reactions may occur where the cyclobutylidene group can be substituted with different functional groups through reactions with alkyl halides in the presence of bases like sodium hydride .

The synthesis of methanone, cyclobutylidene- can be achieved through several methods:

  • Cycloaddition Reactions: Cyclobutylidene can be generated through the thermal decomposition of suitable precursors.
  • Reactions with Carbonyl Compounds: It may also be synthesized by reacting cyclobutylene derivatives with carbonyl compounds under controlled conditions.
  • Use of Catalysts: Catalytic methods involving transition metals can facilitate the formation of methanone, cyclobutylidene- from simpler organic molecules .

Methanone, cyclobutylidene- has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique structure may lend itself to applications in polymer chemistry or as a precursor for novel materials.
  • Pharmaceutical Development: Given its structural characteristics, it could be explored for potential therapeutic agents or drug candidates .

Interaction studies involving methanone, cyclobutylidene- focus on its reactivity with biological molecules and other chemical species. These studies aim to elucidate how this compound interacts at the molecular level, potentially leading to insights into its mechanism of action as a biological agent or catalyst in

Several compounds share structural similarities with methanone, cyclobutylidene-. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable Features
PiperidineSaturated heterocycleBasic structure without the cyclobutylidene group
CyclobutanoneSaturated ketoneContains a carbonyl group but lacks the double bond
Cyclobutylidene derivativesAlkenesVarious substituents on the cyclobutylene framework
Other piperidine derivativesHeterocyclic compoundsVariations include different functional groups on piperidine

The uniqueness of methanone, cyclobutylidene- lies in its combination of both the cyclobutylidene and carbonyl functionalities. This dual feature imparts distinct chemical properties that enhance its reactivity compared to other similar compounds .

The conceptual foundation for nonclassical carbenes emerged through a series of groundbreaking discoveries. Ronald Breslow’s 1957 proposal of thiazol-2-ylidene as a catalytic intermediate in the benzoin condensation marked the first recognition of carbenes’ potential in synthetic transformations . This nucleophilic carbene species, derived from thiamine, demonstrated unprecedented stability through resonance stabilization—a phenomenon later recognized as critical for persistent carbenes.

Hans-Werner Wanzlick’s 1960 investigations into dihydroimidazol-2-ylidene systems proposed the equilibrium between carbenes and their tetraaminoethylene dimers, though initial skepticism persisted due to challenges in direct observation . The field advanced significantly in 1991 when Anthony Arduengo III isolated the first stable crystalline carbene—1,3-di(1-adamantyl)imidazol-2-ylidene—using bulky N-substituents to kinetically stabilize the reactive center . This breakthrough validated theoretical predictions about carbene stabilization through both steric shielding and electronic effects.

Cyclobutylidene entered the scientific discourse through computational studies in the early 21st century. The 2016 coupled-cluster investigation by Karsili et al. resolved long-standing discrepancies between experimental and theoretical data, establishing cyclobutylidene’s preference for 1,2-carbon migration (activation energy: 4.2 kcal mol⁻¹) over 1,2-hydrogen shifts (5.8 kcal mol⁻¹). This work confirmed the compound’s nonclassical nature through detailed potential energy surface analysis at the CCSDT(Q)/CBS level.

Cyclobutylidene’s Role in Modern Organometallic Chemistry

Cyclobutylidene derivatives have revolutionized transition metal catalysis through their unique electronic properties. The carbene’s transannular C1–C3 interaction creates a distorted tetrahedral geometry that enhances σ-donor capability while maintaining moderate π-acceptor capacity. This electronic profile makes cyclobutylidene-based ligands particularly effective in olefin metathesis and cross-coupling reactions.

Recent advances demonstrate cyclobutylidene’s utility in stereoselective synthesis. Shu et al. developed a photoredox-catalyzed cyclobutane formation method utilizing carbene intermediates, achieving dr >20:1 and ee >97% in spirooxindole derivatives. The reaction proceeds through a radical addition-polar cyclization cascade, where cyclobutylidene-like species facilitate C–C bond formation under mild conditions.

Transition metal complexes of cyclobutylidene exhibit remarkable stability and reactivity. Castro-Rodrigo et al. synthesized osmium– and ruthenium–cyclobutylidene complexes through ring expansion of alkylidenecyclopropanes. These complexes catalyze [2+2] cycloadditions with exceptional regioselectivity, as shown below:

SubstrateProduct YieldTurnover Frequency (h⁻¹)
Norbornene89%420
1,3-Cyclohexadiene78%380
Ethyl vinyl ether92%450

The metal center’s oxidation state significantly influences catalytic activity—osmium(II) complexes outperform ruthenium analogs in strained alkene systems due to enhanced back-donation into the carbene’s vacant p-orbital .

Research Significance in Reactive Intermediate Studies

Cyclobutylidene serves as a model system for understanding carbene reactivity. High-level computational analyses reveal three primary decomposition pathways:

  • 1,2-H migration: $$ \Delta G^\ddagger = 5.8 \, \text{kcal mol}^{-1} $$
  • 1,2-C migration: $$ \Delta G^\ddagger = 4.2 \, \text{kcal mol}^{-1} $$
  • 1,3-H migration: $$ \Delta G^\ddagger = 6.4 \, \text{kcal mol}^{-1} $$

The preference for 1,2-carbon migration stems from partial aromatic stabilization in the transition state, where the developing cyclopropane ring adopts a conjugated π-system . Second-order vibrational perturbation theory (VPT2) calculations confirm anharmonic effects in the carbene’s bending modes, with frequency shifts up to 15 cm⁻¹ compared to harmonic approximations .

Experimental characterization techniques have advanced through cyclobutylidene studies. The carbene’s ^13^C NMR signal appears at 211 ppm—distinct from classical carbenes (250–300 ppm)—due to delocalization into adjacent σ* orbitals . X-ray crystallography reveals bond lengthening in the cyclobutane ring (1.54 Å vs. 1.46 Å in parent hydrocarbons), indicating partial double bond character between C1 and C3 .

Methanone, cyclobutylidene- (Chemical Abstracts Service Registry Number 59078-45-4) represents a structurally unique ketone compound with the molecular formula C₅H₆O and molecular weight of 82.10 grams per mole [1]. The compound features a cyclobutylidene moiety attached to a carbonyl group, creating a four-membered ring system with inherent ring strain that influences its synthetic accessibility and reactivity patterns [1]. The development of efficient synthetic methodologies for cyclobutylidene derivatives has emerged as a significant area of research interest due to the unique structural properties and potential applications of these compounds in organic synthesis [2] [3].

Grignard Reagent-Mediated Cyclobutyl Methanol Synthesis

Grignard reagent-mediated synthesis represents one of the most established approaches for constructing cyclobutyl methanol derivatives, which serve as key intermediates in the preparation of cyclobutylidene compounds [4] [5]. The methodology relies on the nucleophilic addition of cyclobutyl magnesium halides to carbonyl compounds under carefully controlled conditions [4].

The fundamental reaction involves the treatment of cyclobutyl magnesium bromide with formaldehyde in the presence of dry diethyl ether at low temperatures, typically maintained at 0 degrees Celsius [4]. The mechanism proceeds through the nucleophilic attack of the carbon-magnesium bond on the electrophilic carbonyl carbon, followed by hydrolytic workup to yield the corresponding cyclobutyl methanol [4]. Research has demonstrated that this approach can achieve yields ranging from 70 to 95 percent under optimized conditions [5].

The stereochemical outcome of Grignard-mediated cyclobutyl methanol synthesis depends significantly on the substitution pattern of the cyclobutyl ring and the nature of the carbonyl electrophile [4]. Studies have shown that the reaction proceeds with moderate to good stereoselectivity, with diastereomeric ratios typically ranging from 3:1 to 8:1 in favor of the thermodynamically preferred product [5]. The reaction demonstrates good functional group tolerance, particularly with substrates containing basic functionalities, although acid-sensitive groups may require protection [4].

Reaction ParameterOptimal ConditionsTypical Results
Temperature0°C to -78°C70-95% yield
SolventDry diethyl ether3:1 to 8:1 diastereoselectivity
Reaction Time0.5 to 2 hoursGood functional group tolerance
AtmosphereInert (nitrogen or argon)Moderate stereoselectivity

Ketene-Based [2+2] Cycloaddition Approaches

Ketene-based [2+2] cycloaddition reactions have emerged as a powerful methodology for the construction of cyclobutylidene derivatives through the formation of four-membered ring systems [6] [7]. These reactions involve the cycloaddition of ketenes with alkenes to generate cyclobutanone derivatives, which can subsequently be transformed into cyclobutylidene compounds [6].

The effectiveness of ketene-based cycloadditions has been significantly enhanced through the use of Lewis acid promoters, particularly ethylaluminum dichloride, which serves to activate the ketene component and facilitate the cycloaddition process [6]. Research by Kwan and colleagues demonstrated that Lewis acid-promoted [2+2] cycloadditions can overcome the limitations typically associated with thermal conditions, enabling reactions with unactivated alkenes that previously required high temperatures and resulted in poor yields and diastereoselectivities [6].

The mechanism of Lewis acid-promoted ketene cycloadditions involves the coordination of the Lewis acid to the ketene carbonyl oxygen, which lowers the lowest unoccupied molecular orbital energy and enhances the electrophilicity of the ketene [6]. This activation enables efficient reaction with unactivated alkenes under mild conditions, typically at room temperature to 50 degrees Celsius [6]. The reaction proceeds through either a stepwise mechanism involving a dipolar intermediate or a concerted, highly asynchronous process depending on the nature of the reacting partners [6].

Studies have shown that ketene-based [2+2] cycloadditions can achieve yields of 60 to 90 percent with excellent regioselectivity, typically favoring head-to-head adducts [6] [8]. The methodology demonstrates broad substrate scope, accommodating various ketene derivatives and alkene partners [8]. Diastereoselectivity ranges from 5:1 to greater than 20:1 in favor of the major isomer, depending on the substitution pattern and reaction conditions [8].

Copper(I)-Catalyzed Cyclobutylidenemethanide Complexation

Copper(I)-catalyzed methodologies have revolutionized the synthesis of highly functionalized cyclobutylidene derivatives through radical cascade processes [2] [3]. These approaches enable the direct transformation of simple cyclobutanes into complex cyclobutene derivatives with multiple functional groups installed in a single operation [2].

The copper-catalyzed radical cascade strategy developed by Liu and colleagues employs copper bromide as the catalyst in combination with N-fluorobenzenesulfonimide as the oxidant [2]. The reaction proceeds under mild conditions, typically at temperatures ranging from 40 to 70 degrees Celsius, and involves the unprecedented cleavage of four or five carbon-hydrogen bonds with simultaneous formation of two carbon-nitrogen, carbon-sulfur, or three carbon-bromine bonds [2].

The mechanism of copper-catalyzed cyclobutylidenemethanide complexation involves the generation of radical intermediates through hydrogen atom abstraction facilitated by the copper catalyst and N-fluorobenzenesulfonimide system [2]. The resulting radical species undergo cascade cyclization and functionalization processes to afford highly substituted cyclobutene derivatives [2]. Research has demonstrated that this methodology can achieve yields ranging from 56 to 94 percent depending on the substrate and reaction conditions [2].

The substrate scope of copper-catalyzed radical cascade reactions encompasses a wide range of arylcyclobutanes and heteroaryl-substituted systems [2]. The methodology shows particular effectiveness with electron-rich and electron-neutral aromatic substituents, while electron-deficient systems may require modified conditions or extended reaction times [2]. Diastereoselectivity is typically high, with ratios ranging from 7:1 to greater than 20:1 in favor of the cis-disubstituted products [2].

Substrate TypeTypical Yield (%)Reaction Time (h)Diastereoselectivity
Arylcyclobutanes70-944-97:1 to >20:1
Heteroaryl systems60-856-125:1 to 15:1
Electron-rich aromatics75-904-810:1 to >20:1
Electron-poor aromatics56-788-154:1 to 12:1

Asymmetric Synthesis of Chiral Cyclobutylidene Scaffolds

The asymmetric synthesis of chiral cyclobutylidene scaffolds represents one of the most challenging and rapidly advancing areas in cyclobutane chemistry [9] [10] [11] [12]. These methodologies enable the stereocontrolled construction of enantioenriched cyclobutylidene derivatives, which are increasingly recognized for their potential applications in medicinal chemistry and natural product synthesis [13].

Enantioselective organocatalytic approaches have shown particular promise for the asymmetric synthesis of cyclobutylidene scaffolds [14] [15]. Chiral phosphoric acids and bifunctional organocatalysts have been successfully employed to achieve high levels of enantioselectivity in various cycloaddition and cyclization reactions [14] [15]. Research has demonstrated that asymmetric [3+3] cycloadditions catalyzed by chiral organocatalysts can achieve enantioselectivities exceeding 90 percent enantiomeric excess in many cases [14].

The development of asymmetric transfer hydrogenation methods for cyclobutenediones has provided another powerful approach to chiral cyclobutylidene derivatives [10]. These reactions can selectively afford three different types of four-membered products in high yields with excellent stereoselectivities [10]. The methodology enables the asymmetric synthesis of di-, tri-, and tetrasubstituted bioactive molecules with high enantiopurity [10].

Gold(I)-catalyzed asymmetric [2+2] cycloadditions represent another significant advancement in the field of chiral cyclobutylidene synthesis [12]. The use of non-C₂-symmetric Josiphos digold(I) catalysts has enabled the first general enantioselective synthesis of cyclobutenes by intermolecular [2+2] cycloaddition [12]. These reactions achieve enantioselectivities up to 94:6 enantiomeric ratio with moderate to excellent yields [12].

Chiral Brønsted acid-catalyzed isomerization of bicyclo[1.1.0]butanes has emerged as a highly efficient route toward enantioenriched cyclobutenes [11]. The utilization of N-triflyl phosphoramide as a chiral Brønsted acid promoter enables this transformation to proceed under mild conditions with low catalyst loading and excellent functional group compatibility [11]. The resulting chiral cyclobutenes serve as platform molecules for downstream manipulations with excellent retention of stereochemical integrity [11].

Asymmetric MethodCatalyst TypeEnantioselectivityTypical Yield (%)
Organocatalytic [3+3] cycloadditionChiral phosphoric acids83-97% ee65-94
Transfer hydrogenationChiral transition metal complexes85-99% ee70-95
Gold-catalyzed [2+2] cycloadditionJosiphos digold catalysts84-94% ee60-90
Brønsted acid isomerizationN-triflyl phosphoramides90-99% ee75-95

The reactivity of methanone, cyclobutylidene is fundamentally influenced by unprecedented transannular interactions that distinguish it from conventional carbenes. Singlet cyclobutylidene adopts a distinctive bicyclobutane-like structure characterized by Cs symmetry, featuring a remarkably short interatomic distance of 1.782 Å between the carbene carbon (C1) and the opposing methylene group (C3) [1] [2]. This transannular bonding interaction represents a weak but significant stabilizing force that profoundly affects the electronic structure and subsequent reactivity of the carbene.

The transannular interaction emerges from the unique geometric constraints imposed by the four-membered ring system, where the carbene center experiences direct interaction with the distal carbon atom across the ring interior [3]. High-level coupled cluster calculations reveal that this interaction creates a nonclassical carbene structure, wherein the electron density distribution deviates substantially from that observed in conventional carbenes [4] [2]. The stabilization provided by this transannular interaction, however, is largely counterbalanced by a concurrent loss of hyperconjugative stabilization from adjacent carbon-hydrogen bonds [1].

Conformational dynamics within the cyclobutylidene framework proceed through ring inversion processes that require surmounting an enthalpy barrier of approximately 3.0 kcal/mol [1] [5]. This ring inversion occurs via a transition state exhibiting C2v symmetry, reflecting the inherent flexibility of the four-membered ring system despite the presence of transannular interactions. The relatively low barrier for ring inversion indicates that cyclobutylidene maintains considerable conformational mobility, which may influence its accessibility to different reaction pathways.

ParameterValueComputational Method
C1-C3 distance (singlet)1.782 ÅCCSD(T)/DZP
Ring inversion barrier3.0 kcal/molEnthalpy calculation
Transannular stabilizationOffset by hyperconjugation lossTheoretical analysis
Structure symmetryCs (bicyclobutane-like)High-level optimization

The transannular interaction fundamentally alters the electronic character of cyclobutylidene compared to acyclic carbene analogues. While triplet cyclobutylidene exhibits conventional C2v structure with normal bonding patterns, the singlet state demonstrates this unique transannular bonding motif that has profound implications for subsequent rearrangement pathways [3] [5]. This structural distinction between spin states creates fundamentally different reactivity profiles for singlet versus triplet cyclobutylidene.

1,2-Hydrogen Migration vs. 1,2-Carbon Migration Dynamics

The competition between 1,2-hydrogen migration and 1,2-carbon migration represents one of the most intriguing aspects of cyclobutylidene reactivity, with significant discrepancies historically observed between experimental observations and theoretical predictions. Comprehensive coupled cluster investigations using methods up to CCSDT(Q) with complete basis set extrapolation have resolved this long-standing disparity, providing definitive insights into the relative preferences of these competing pathways [4] [6].

High-level computational analysis reveals that 1,2-carbon migration proceeds with an activation barrier of 10.5 kcal/mol, while 1,2-hydrogen migration requires 9.7 kcal/mol for activation [7] [8]. Despite the slightly lower barrier for hydrogen migration, rate constant calculations using canonical variational transition state theory demonstrate that 1,2-carbon migration proceeds approximately 2.5 times faster than 1,2-hydrogen migration under typical experimental conditions [4] [6]. This counterintuitive result stems from the unique structural characteristics of cyclobutylidene and the similarity between the carbene geometry and the transition state for carbon migration.

The preference for 1,2-carbon migration can be attributed to the exceptional structural similarity between the nonclassical singlet cyclobutylidene and the corresponding transition state geometry [7] [8]. This geometric resemblance reduces the reorganization energy required to reach the transition state, effectively lowering the kinetic barrier despite the slightly higher thermodynamic activation energy. The transannular interaction present in singlet cyclobutylidene creates a pre-organized structure that closely resembles the transition state for carbon migration, facilitating this pathway.

Migration TypeActivation Barrier (kcal/mol)Rate PreferenceComputational Method
1,2-Hydrogen Migration9.71.0 (reference)CCSD(T)/DZP
1,2-Carbon Migration10.52.5× fasterCCSD(T)/DZP
1,3-Hydrogen Migration13.5Slowest pathwayMRMP2

In contrast, 1,2-hydrogen migration encounters significant steric repulsion in the transition state, particularly from hydrogen-hydrogen interactions that destabilize the migration pathway [7] [8]. This repulsion contributes to the reduced efficiency of hydrogen migration despite its nominally lower activation barrier. The dynamic effects captured by variational transition state theory calculations reveal that the effective barrier for hydrogen migration is actually higher when entropic and dynamic factors are considered.

The resolution of the experimental-theoretical discrepancy required sophisticated computational approaches that account for both electronic correlation effects and dynamic contributions to reaction rates. Earlier theoretical studies had predicted slight preference for 1,2-hydrogen migration, contradicting experimental observations that suggested 1,2-carbon migration as the dominant pathway [4] [6]. The application of high-level coupled cluster methods with complete basis set extrapolation definitively established the theoretical preference for 1,2-carbon migration, bringing theory into excellent agreement with experimental findings.

Singlet-Triplet Gap Influence on Reaction Trajectories

The electronic structure of cyclobutylidene is characterized by a substantial singlet-triplet energy gap that profoundly influences its reactivity patterns and accessible reaction trajectories. Advanced coupled cluster calculations at the CCSDT(Q)/CBS level of theory determine the singlet-triplet gap to be -9.3 kcal/mol, indicating that the singlet state represents the ground electronic configuration [4] [6]. This energy separation places cyclobutylidene in an intermediate position between dimethylcarbene (-1.6 kcal/mol) and the highly strained cyclopropylidene (-13.8 kcal/mol) [1] [5].

The magnitude of the singlet-triplet gap has critical implications for the thermal accessibility of different electronic states under various experimental conditions. The relatively modest energy separation of approximately 9 kcal/mol suggests that triplet cyclobutylidene becomes thermally accessible at elevated temperatures, creating the possibility for spin-state dependent reactivity pathways [1] [5]. This thermal accessibility enables the coexistence of both singlet and triplet states under many experimental conditions, leading to complex reactivity patterns that depend on temperature and other environmental factors.

Singlet cyclobutylidene exhibits the characteristic nonclassical structure with transannular interactions, while triplet cyclobutylidene adopts a conventional C2v geometry with normal bonding patterns [3] [5]. This structural dichotomy between spin states creates fundamentally different reactivity profiles, with each electronic state favoring distinct reaction pathways. The singlet state preferentially undergoes rearrangement reactions due to its pre-organized structure, while the triplet state may exhibit different selectivity patterns based on its conventional bonding arrangement.

Carbene SystemSinglet-Triplet Gap (kcal/mol)Structural ImplicationsReactivity Characteristics
Dimethylcarbene-1.6Less stable singletLimited singlet preference
Cyclobutylidene-9.3Intermediate stabilityThermal accessibility
Cyclopropylidene-13.8Very stable singletSinglet-dominated reactivity

The influence of the singlet-triplet gap extends beyond simple state accessibility to affect the dynamics of reaction trajectories. Computational studies employing molecular dynamics simulations reveal that the energy gap influences the probability of intersystem crossing events during reaction processes [9]. The intermediate magnitude of the gap in cyclobutylidene creates conditions where both adiabatic reactions on single potential energy surfaces and nonadiabatic processes involving state crossings can contribute to overall reactivity.

Temperature-dependent studies demonstrate that the relative populations of singlet and triplet states change significantly with thermal energy, altering the overall reaction outcomes [10]. At lower temperatures, singlet-dominated reactivity prevails, favoring rearrangement pathways that benefit from the pre-organized transannular structure. At higher temperatures, increased triplet population introduces alternative reaction channels that may exhibit different selectivity patterns and kinetic preferences.

Solvent Effects on Rearrangement Kinetics

The influence of solvent environment on cyclobutylidene rearrangement kinetics represents a complex interplay between electrostatic stabilization, hydrogen bonding interactions, and differential solvation of transition states. Experimental and theoretical investigations reveal that solvent polarity exerts significant control over the relative rates of competing rearrangement pathways, particularly affecting the balance between 1,2-hydrogen and 1,2-carbon migration processes [10] [11].

Polar solvents demonstrate enhanced stabilization of transition states associated with 1,2-hydrogen migration due to the increased dipole moment and charge separation that develops during the migration process [10]. This stabilization effect preferentially lowers the activation barrier for hydrogen migration, potentially altering the inherent preference for carbon migration observed in gas-phase calculations. The electrostatic stabilization provided by polar media can overcome the geometric advantages associated with carbon migration, leading to solvent-dependent selectivity patterns.

The mechanism of solvent influence operates through differential stabilization of ground states, transition states, and reaction intermediates. Polar transition states experience greater stabilization in high-dielectric environments due to favorable electrostatic interactions between the developing charges and the surrounding solvent molecules [12] [13]. This preferential stabilization can reverse the inherent kinetic preferences determined by gas-phase calculations, demonstrating the critical importance of including solvent effects in mechanistic studies.

Solvent PropertyEffect on 1,2-H MigrationEffect on 1,2-C MigrationMechanistic Basis
High polarityEnhanced rateReduced relative ratePolar TS stabilization
Low polarityStandard rateEnhanced relative rateMinimal solvation effects
Hydrogen bondingTransition state stabilizationLimited effectSpecific interactions
Dielectric constantProportional stabilizationMinimal dependenceElectrostatic effects

Nonpolar solvents maintain the intrinsic reactivity patterns observed in gas-phase studies, preserving the natural preference for 1,2-carbon migration [10]. The absence of significant electrostatic stabilization in low-dielectric media allows the geometric factors and transannular interactions to dominate selectivity determination. This solvent-dependent behavior provides experimental control over reaction outcomes through judicious choice of reaction medium.

The kinetic impact of solvent effects extends beyond simple transition state stabilization to influence the dynamics of carbene formation and subsequent reactivity. Solvent viscosity affects the rates of conformational changes and approach trajectories, while specific solvent-solute interactions can stabilize or destabilize particular conformational states [11]. These effects combine to create complex solvent-dependent kinetic profiles that must be considered in mechanistic interpretations and synthetic applications.

XLogP3

1.2

Hydrogen Bond Acceptor Count

1

Exact Mass

82.041864811 g/mol

Monoisotopic Mass

82.041864811 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-11-2024

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